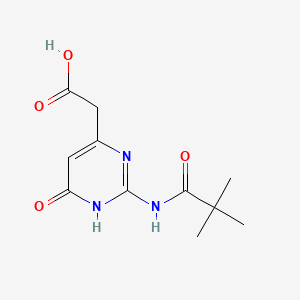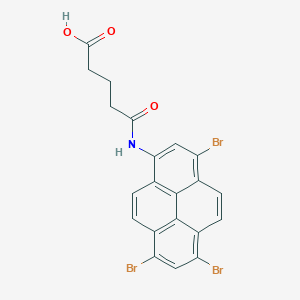
5-Oxo-5-((3,6,8-tribromopyren-1-yl)amino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-5-((3,6,8-tribromopyren-1-yl)amino)pentanoic acid is a complex organic compound characterized by the presence of a pyrene moiety substituted with three bromine atoms and an amino group, linked to a pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-((3,6,8-tribromopyren-1-yl)amino)pentanoic acid typically involves multiple steps, starting with the bromination of pyrene to introduce the bromine atoms at the 3, 6, and 8 positions. This is followed by the introduction of an amino group at the 1-position of the pyrene ring. The final step involves the coupling of the substituted pyrene with a pentanoic acid derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-5-((3,6,8-tribromopyren-1-yl)amino)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups within the molecule.
Substitution: The bromine atoms in the pyrene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce dehalogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a probe in studying reaction mechanisms.
Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it useful in biochemical assays or as a fluorescent marker.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as in drug development or as a diagnostic tool.
Industry: The compound may find use in materials science, particularly in the development of novel polymers or as a component in electronic devices.
Wirkmechanismus
The mechanism by which 5-Oxo-5-((3,6,8-tribromopyren-1-yl)amino)pentanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, potentially inhibiting or modifying their function. The bromine atoms and the pyrene moiety could facilitate binding to hydrophobic pockets in proteins or intercalation into DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-5-oxo-4-(1-oxo-4-(2-oxopyrrolidin-1-yl)isoindolin-2-yl)pentanoic acid: This compound shares a similar pentanoic acid backbone but differs in the substituents on the aromatic ring.
5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid: Another compound with a pentanoic acid chain, but with different aromatic substituents.
Uniqueness
5-Oxo-5-((3,6,8-tribromopyren-1-yl)amino)pentanoic acid is unique due to the presence of the tribromopyrene moiety, which imparts distinct chemical and physical properties. The bromine atoms enhance its reactivity and potential for further functionalization, while the pyrene ring provides a rigid, planar structure that can facilitate interactions with other molecules.
Eigenschaften
Molekularformel |
C21H14Br3NO3 |
|---|---|
Molekulargewicht |
568.1 g/mol |
IUPAC-Name |
5-oxo-5-[(3,6,8-tribromopyren-1-yl)amino]pentanoic acid |
InChI |
InChI=1S/C21H14Br3NO3/c22-14-8-15(23)11-6-7-13-17(25-18(26)2-1-3-19(27)28)9-16(24)12-5-4-10(14)20(11)21(12)13/h4-9H,1-3H2,(H,25,26)(H,27,28) |
InChI-Schlüssel |
WXJSSHUGKVOPJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C(C=C2Br)Br)C=CC4=C(C=C(C1=C43)NC(=O)CCCC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


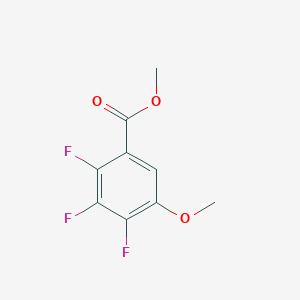

![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
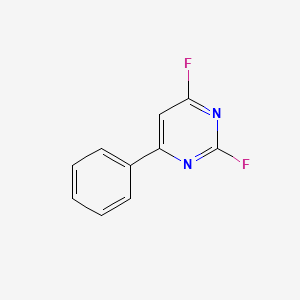

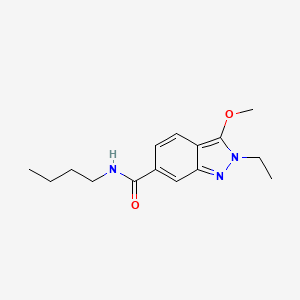
![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
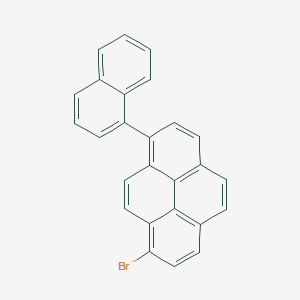
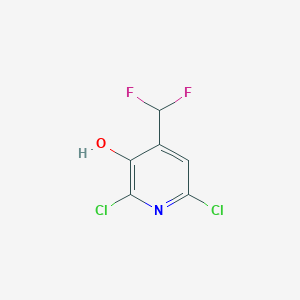

![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)
![1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B13095523.png)
